4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline
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Overview
Description
4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and a difluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline typically involves the introduction of the cyclopropylmethoxy and difluoromethyl groups onto an aniline ring. One common method involves the reaction of 4-nitroaniline with cyclopropylmethanol in the presence of a base to form the cyclopropylmethoxy derivative. This intermediate is then subjected to difluoromethylation using difluoromethylating agents such as difluoromethyl iodide under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropylmethoxy group can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
4-(Difluoromethoxy)aniline: Similar in structure but lacks the cyclopropylmethoxy group.
4-(Cyclopropylmethoxy)aniline: Similar but does not have the difluoromethyl group.
Uniqueness: 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline is unique due to the presence of both the cyclopropylmethoxy and difluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-(difluoromethyl)aniline |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)9-5-8(3-4-10(9)14)15-6-7-1-2-7/h3-5,7,11H,1-2,6,14H2 |
InChI Key |
ILXMEYVNZOEAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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